Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate
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Overview
Description
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno-pyrimidine core, makes it an interesting subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within certain cell types .
Biochemical Pathways
Given the potential cdk2 inhibition, it can be inferred that the compound may impact cell cycle regulation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the reaction of 7-methyl-2-phenylchromeno[2,3-D]pyrimidine with a suitable thiol reagent to introduce the sulfanyl group. This is followed by esterification to obtain the final methyl ester product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chromeno-pyrimidine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanyl or ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the chromeno-pyrimidine core can lead to dihydro derivatives.
Scientific Research Applications
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and viral infections.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromeno structure and exhibit various biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine core are known for their therapeutic potential, particularly as antiviral and anticancer agents.
Thioesters: These compounds contain a sulfanyl group and are used in various chemical and biological applications.
Uniqueness
Methyl 2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetate is unique due to its combination of a chromeno-pyrimidine core with a sulfanyl group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-13-8-9-17-15(10-13)11-16-20(26-17)22-19(14-6-4-3-5-7-14)23-21(16)27-12-18(24)25-2/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKNFZVAFRDTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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